N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine
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Overview
Description
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a 3-chloro-4-methoxybenzyl group attached to the indazole core, which imparts unique chemical and biological properties. Indazole derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzyl chloride and indazole.
Nucleophilic Substitution: The 3-chloro-4-methoxybenzyl chloride undergoes nucleophilic substitution with indazole in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to form the intermediate product.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or indazole moieties, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, bases
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its pharmacological properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Biological Research: Researchers use this compound to investigate its effects on cellular pathways and molecular targets, providing insights into its mechanism of action.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.
Industrial Applications: It may be used in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxybenzyl alcohol
- 3-Chloro-4-methoxybenzyl chloride
- Indazole derivatives
Uniqueness
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the benzyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine is a synthetic compound belonging to the indazole family, notable for its structural features that include an indazole core with chloro and methoxy substitutions. The compound's unique arrangement of functional groups contributes to its potential biological activities, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H15ClN4O with a molecular weight of 302.76 g/mol . The presence of the chloro and methoxy groups enhances its reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that indazole derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have shown that modifications at the C-5 position of indazole can lead to compounds with potent inhibitory effects on various cancer cell lines. These modifications allow for enhanced binding to kinases, which are critical in cancer progression .
Table 1: Biological Activity Profile of Indazole Derivatives
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Antitumor | TBD | |
1H-Indazole-3-carboxylic acid | Anti-inflammatory | 0.44 | |
1H-Indazole-3-amino derivatives | Diverse activities | TBD |
The biological activity of this compound can be attributed to its ability to bind effectively to specific cellular targets. Interaction studies have demonstrated that indazole derivatives can modulate pathways involved in cell proliferation and apoptosis. The dual amino functionalities at the 3 and 5 positions may enhance the compound's ability to interact with target proteins, leading to increased biological efficacy.
Case Studies
One notable study synthesized a series of 3,5-disubstituted indazole derivatives and evaluated their antitumor activity through in vitro assays. The findings indicated that specific substitutions significantly enhanced the compounds' potency against various cancer cell lines . Another investigation focused on molecular docking studies, revealing that this compound exhibited strong binding interactions with key proteins involved in tumorigenesis .
Properties
Molecular Formula |
C15H15ClN4O |
---|---|
Molecular Weight |
302.76 g/mol |
IUPAC Name |
5-N-[(3-chloro-4-methoxyphenyl)methyl]-1H-indazole-3,5-diamine |
InChI |
InChI=1S/C15H15ClN4O/c1-21-14-5-2-9(6-12(14)16)8-18-10-3-4-13-11(7-10)15(17)20-19-13/h2-7,18H,8H2,1H3,(H3,17,19,20) |
InChI Key |
JVVQSZCQBKGOCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)NN=C3N)Cl |
Origin of Product |
United States |
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